2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzylsulfanyl group attached to the ethyl chain, which is further connected to the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride typically involves the following steps:
Formation of the Benzylsulfanyl Intermediate: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction where benzyl chloride reacts with sodium sulfide to form benzylsulfide.
Alkylation of Piperidine: The benzylsulfanyl intermediate is then reacted with 2-chloroethylpiperidine under basic conditions to form the desired product. This step involves the use of a strong base such as sodium hydride or potassium carbonate to facilitate the alkylation reaction.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the corresponding piperidine derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Piperidine derivatives
Substitution: Alkylated or acylated piperidine compounds
Scientific Research Applications
2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: Piperidine derivatives have been explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride
- 2-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride
- 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride
Uniqueness
2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride is unique due to the presence of the benzylsulfanyl group, which can impart distinct chemical and biological properties compared to other similar compounds. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
Properties
IUPAC Name |
2-(2-benzylsulfanylethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NS.ClH/c1-2-6-13(7-3-1)12-16-11-9-14-8-4-5-10-15-14;/h1-3,6-7,14-15H,4-5,8-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOWZBUUAMIPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCSCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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